6-methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound with the molecular formula and a molecular weight of approximately 322.4 g/mol. This compound is distinguished by its intricate structure, which includes multiple heterocyclic rings and functional groups, making it a subject of interest in various scientific fields, particularly medicinal chemistry and pharmacology. The compound is also cataloged under the CAS number 2549042-62-6, indicating its recognition in chemical databases for research purposes.
The compound is classified as a pyridine derivative, specifically belonging to the category of substituted pyridines due to the presence of both methyl and piperidine groups. Its structure features a pyridine ring substituted at specific positions, which contributes to its chemical reactivity and potential biological activity. The synthesis of this compound has been explored in various studies, focusing on its application in drug development and its role as an intermediate in the synthesis of other biologically active molecules .
The synthesis of 6-methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves several steps that utilize various organic reactions.
Methods:
Technical Details:
The synthetic pathway may involve:
The molecular structure of 6-methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can be described using various chemical representations:
Structure:
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=C(C=CC(=N3)C)C#N
GSEQYVCJLOSOIB-UHFFFAOYSA-N
The compound features:
6-methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can participate in various chemical reactions due to its functional groups:
Reactions:
Technical Details:
The reactivity profile of this compound suggests potential pathways for modification that could enhance its biological activity or alter its pharmacokinetic properties .
Research indicates that modifications in the pyridine ring can significantly influence binding affinity and selectivity towards specific targets, which is crucial for drug design .
The physical and chemical properties of 6-methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile are significant for understanding its behavior in various environments:
Physical Properties:
Chemical Properties:
The compound's complexity rating is noted at 440, indicating a moderate level of synthetic difficulty.
6-methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has potential applications in several scientific fields:
Scientific Uses:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a valuable candidate for further research in medicinal chemistry and related disciplines .
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8